molecular formula C12H14O2 B13534980 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one

4-(3-(Methoxymethyl)phenyl)but-3-en-2-one

Cat. No.: B13534980
M. Wt: 190.24 g/mol
InChI Key: QJNGHUBVLIQPGX-VOTSOKGWSA-N
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Description

4-(3-(Methoxymethyl)phenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is a derivative of butenone, featuring a methoxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one typically involves the reaction of 3-(methoxymethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methoxymethyl)phenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-(Methoxymethyl)phenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but with a methoxy group instead of a methoxymethyl group.

    3-Methyl-4-phenyl-3-buten-2-one: Features a methyl group instead of a methoxymethyl group.

Uniqueness

4-(3-(Methoxymethyl)phenyl)but-3-en-2-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(E)-4-[3-(methoxymethyl)phenyl]but-3-en-2-one

InChI

InChI=1S/C12H14O2/c1-10(13)6-7-11-4-3-5-12(8-11)9-14-2/h3-8H,9H2,1-2H3/b7-6+

InChI Key

QJNGHUBVLIQPGX-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC(=C1)COC

Canonical SMILES

CC(=O)C=CC1=CC=CC(=C1)COC

Origin of Product

United States

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